molecular formula C22H22N4O5 B10996774 N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996774
M. Wt: 422.4 g/mol
InChI Key: FLBMGEBZGNWAJE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, with the chemical formula C20H22N6O4S , is a fascinating compound. It belongs to the class of sulfonamides and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of an appropriately substituted aniline with a pyridazinone derivative. The acetylation of the resulting intermediate yields the target compound.

Reaction Conditions::
  • Aniline condensation: Typically carried out in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate).
  • Acetylation: Acetic anhydride or acetyl chloride is used as the acetylating agent.

Industrial Production:: While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis often employs continuous flow reactors or batch processes to optimize yield and purity.

Chemical Reactions Analysis

Reaction Types::

    Substitution: Reactions involving replacement of functional groups.

    Oxidation/Reduction: Depending on reaction conditions, the compound can undergo oxidation or reduction.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride, base (e.g., potassium carbonate).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products:: The primary product of acetylation is N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide itself. Substitution reactions yield derivatives with modified substituents.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

While N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique in its structure, similar compounds include:

    N- (4- { [4- (Acetylamino)phenyl]sulfinyl}phenyl)acetamide: .

  • Other sulfonamide derivatives with related functionalities.

Biological Activity

N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Acetylamino group : Enhances solubility and biological reactivity.
  • Pyridazinone moiety : Associated with various pharmacological activities.
  • Dimethoxyphenyl substituents : May play a role in modulating biological interactions.

Structural Formula

C20H22N4O4\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . The compound's mechanism involves:

  • Inhibition of cell proliferation : Demonstrated through MTT assays against various cancer cell lines, including HepG2 (liver cancer).
  • Induction of apoptosis : Linked to the activation of caspases, which are crucial for programmed cell death.

Case Study: HepG2 Cell Line

Concentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
3.2590
12.55013.004
10010

The study revealed that at a concentration of 12.5 µg/mL, the compound significantly reduced cell viability to 50%, indicating strong antiproliferative effects.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:

  • Interaction with DNA and proteins : The compound likely binds to specific macromolecules, disrupting their normal functions.
  • Modulation of signaling pathways : It may influence pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound relative to structurally similar derivatives:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxy group on phenolAnalgesic and antipyretic properties
N-(3-amino-4-methoxyphenyl)acetamideMethoxy group on phenolAnti-inflammatory activity
2-(6-Oxopyridazin-1-yl)acetic acidPyridazinone coreAntimicrobial activity
This compound Acetylamino and pyridazinone structuresDiverse anticancer and potential therapeutic applications

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H22N4O5/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-26-22(29)11-9-18(25-26)15-4-10-19(30-2)20(12-15)31-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

FLBMGEBZGNWAJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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